

Allyl methyl disulfide-d3 CAS number and supplier information.

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Compound of Interest

Compound Name: *Allyl methyl disulfide-d3*

Cat. No.: *B12374138*

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Allyl Methyl Disulfide-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Allyl methyl disulfide-d3**, a deuterated analog of a naturally occurring organosulfur compound found in garlic. This document consolidates essential information, including its chemical identity, supplier details, metabolic fate, and its role in key signaling pathways. Detailed experimental protocols are provided to facilitate further research and application in drug development.

Compound Identification and Supplier Information

Allyl methyl disulfide-d3 is the deuterated form of Allyl methyl disulfide, where the three hydrogen atoms of the methyl group are replaced with deuterium. While a specific CAS number for the deuterated form is not readily available, it can be identified and sourced through supplier-specific product numbers.

Table 1: Compound Identification

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Allyl methyl disulfide	2179-58-0[1][2][3][4][5]	C4H8S2	120.24
Allyl methyl disulfide-d3	Not readily available	C4H5D3S2	123.25[6][7]

Table 2: Supplier Information for **Allyl Methyl Disulfide-d3**

Supplier	Product Number	Additional Information
MedChemExpress	HY-W142921S[6]	Provided as a stable isotope-labeled compound for research use.[6]

Table 3: Selected Suppliers for Allyl Methyl Disulfide (Non-deuterated)

Supplier
Sigma-Aldrich[1]
TCI America
Combi-Blocks, Inc.[1]
The Good Scents Company[2]
Chemical Bull[4]
Fisher Scientific[8]
ChemicalBook[5]

Metabolism and Pharmacokinetics

Studies in rats have shown that allyl methyl disulfide (AMDS) is metabolized into key active metabolites, primarily allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO₂). The

metabolic process involves reduction, methylation, and oxidation.[9] The deuterated form, **Allyl methyl disulfide-d3**, is a valuable tool as a tracer for pharmacokinetic and metabolic studies.

Table 4: Pharmacokinetic Parameters of Allyl Methyl Disulfide Metabolites in Rats[9]

Metabolite	Half-life (t _{1/2}) in vivo (hours)
Allyl methyl sulfoxide (AMSO)	18.17
Allyl methyl sulfone (AMSO ₂)	17.50

Note: Further detailed pharmacokinetic parameters such as C_{max}, T_{max}, and AUC for the parent compound and its metabolites would be beneficial for a complete profile.

Signaling Pathway Involvement

Organosulfur compounds from garlic, including allyl methyl disulfide and its analogs, have been shown to modulate key signaling pathways involved in inflammation and cellular processes, notably the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Garlic-derived compounds have been demonstrated to inhibit the activation of NF-κB. This inhibition is often achieved by preventing the degradation of IκBα, which retains the NF-κB dimer in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Figure 1: Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain organosulfur compounds have been shown to modulate the MAPK pathway, which can contribute to their anti-inflammatory and anti-cancer effects.

Figure 2: Modulation of the MAPK Signaling Pathway

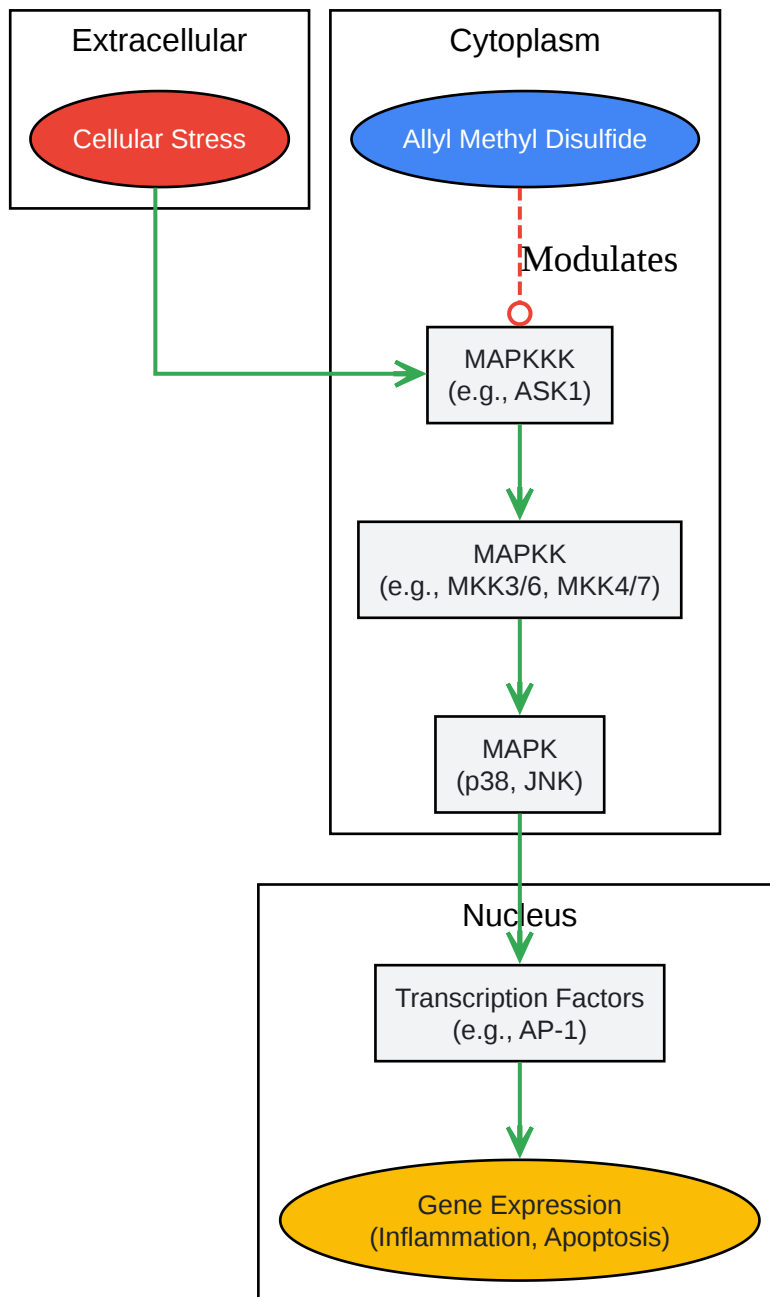
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Figure 2: Modulation of the MAPK Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of Allyl methyl disulfide. Researchers should optimize these protocols for their specific experimental conditions.

Western Blot Analysis of NF- κ B and MAPK Pathway Activation

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the NF- κ B and MAPK signaling pathways in cultured cells treated with Allyl methyl disulfide.

Materials:

- Cell culture reagents (e.g., DMEM, FBS, antibiotics)
- Cell line (e.g., RAW 264.7 macrophages)
- Allyl methyl disulfide
- LPS (Lipopolysaccharide)
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-I κ B α , anti-I κ B α , anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti- β -actin)
- HRP-conjugated secondary antibodies
- ECL detection reagent

Procedure:

- Cell Culture and Treatment:
 - Culture cells to 70-80% confluency.
 - Pre-treat cells with various concentrations of Allyl methyl disulfide for a specified time (e.g., 1-2 hours).
 - Stimulate the cells with LPS (e.g., 1 $\mu\text{g/mL}$) for an appropriate duration (e.g., 30-60 minutes).
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer on ice.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature protein samples by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.

- Detect protein bands using an ECL reagent and an imaging system.

GC-MS Analysis of Allyl Methyl Disulfide and its Metabolites

This protocol provides a general method for the extraction and analysis of Allyl methyl disulfide and its metabolites from biological samples (e.g., plasma, urine).

Materials:

- Biological samples (plasma, urine)
- Internal standard (e.g., **Allyl methyl disulfide-d3**)
- Extraction solvent (e.g., ethyl acetate or hexane)
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

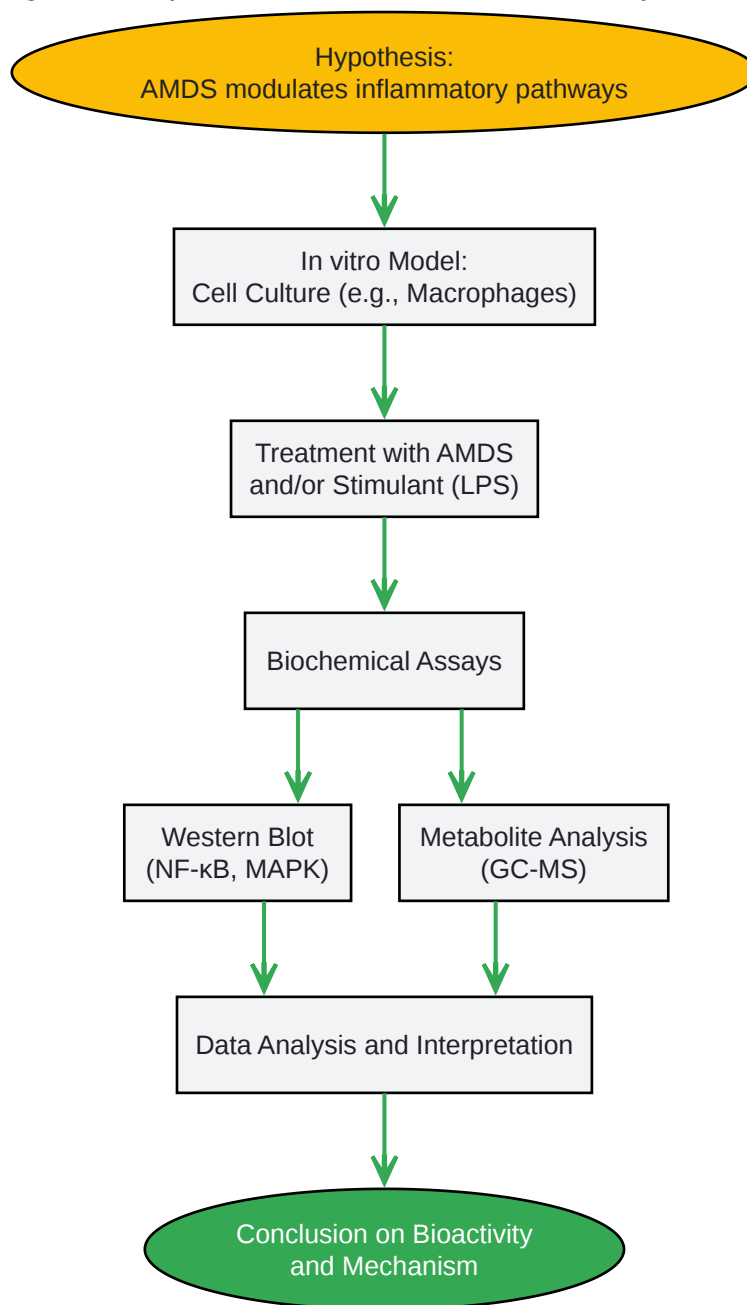
- Sample Preparation:
 - Thaw biological samples on ice.
 - Spike samples with the internal standard (**Allyl methyl disulfide-d3**).
- Extraction:
 - Add the extraction solvent to the sample and vortex thoroughly.
 - Centrifuge to separate the organic and aqueous layers.
 - Collect the organic layer and dry it over anhydrous sodium sulfate.
 - Evaporate the solvent under a gentle stream of nitrogen.
 - Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

- GC-MS Analysis:
 - Injection: Inject a small volume of the prepared sample into the GC-MS.
 - GC Conditions:
 - Column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness).
 - Carrier Gas: Helium.
 - Oven Program: Optimize the temperature program to achieve good separation of the analytes. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Scan Range: e.g., m/z 40-300.
 - Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the biological activity of Allyl methyl disulfide.

Figure 3: Experimental Workflow for Bioactivity Studies



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Figure 3: Experimental Workflow for Bioactivity Studies.

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